Nadide phosphate monosodium

Spectrophotometry Quality Control Cofactor Purity

β-Nicotinamide adenine dinucleotide phosphate monosodium salt (CAS 1184-16-3), also referred to as NADP monosodium salt or β-NADP-Na, is the oxidized form of the NADP+/NADPH redox pair in its monosodium salt configuration. It serves as an obligate electron acceptor in anabolic reactions including lipid and cholesterol biosynthesis and fatty acyl chain elongation.

Molecular Formula C21H27N7NaO17P3
Molecular Weight 765.4 g/mol
CAS No. 1184-16-3
Cat. No. B1662142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNadide phosphate monosodium
CAS1184-16-3
Molecular FormulaC21H27N7NaO17P3
Molecular Weight765.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
InChIInChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
InChIKeyJNUMDLCHLVUHFS-QYZPTAICSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NADP Monosodium Salt (CAS 1184-16-3): A Defined Oxidized Cofactor for Anabolic Redox Biochemistry


β-Nicotinamide adenine dinucleotide phosphate monosodium salt (CAS 1184-16-3), also referred to as NADP monosodium salt or β-NADP-Na, is the oxidized form of the NADP+/NADPH redox pair in its monosodium salt configuration. It serves as an obligate electron acceptor in anabolic reactions including lipid and cholesterol biosynthesis and fatty acyl chain elongation . In contrast to the reduced form (NADPH), which functions as a universal electron donor for reductive biosynthesis and detoxification , the oxidized NADP+ monosodium salt is employed specifically in enzyme-coupled assays and biocatalytic applications where a defined oxidized redox state is required for reaction initiation and spectrophotometric monitoring at 260 nm and 340 nm . Its availability as a well-characterized, high-purity monosodium salt with established spectral ratios (250 nm/260 nm: 0.78–0.88; 280 nm/260 nm: 0.16–0.26 at pH 7.0) supports its role as a tracer for nicotinamide adenine dinucleotide phosphate-dependent oxidoreductase activity, mitochondrial function assessment, and anabolic pathway analysis in both academic and industrial settings [1].

Why Generic Substitution of NADP Monosodium Salt (CAS 1184-16-3) Fails in Quantitative Bioanalysis


The assumption that any nicotinamide cofactor can replace NADP monosodium salt (CAS 1184-16-3) in redox biochemistry disregards fundamental biochemical specificity, counterion-dependent physicochemical properties, and spectroscopic signature requirements. NADP+ and NAD+ are not interchangeable: they serve distinct metabolic roles—NADP+ is the preferred cofactor for anabolic and antioxidant pathways, while NAD+ drives catabolic energy metabolism . This functional segregation is enzymatically enforced: many enzymes exhibit marked kinetic preference for NADP+ over NAD+, rendering substitution scientifically invalid for NADP(H)-dependent assays. Furthermore, the salt form profoundly impacts solubility, solution pH, and ionic strength. The monosodium salt provides a defined sodium content (theoretical Na+ ~3.0% w/w by mass balance from molecular weight 765.39 g/mol), unlike the tetrasodium salt (Na+ ~11.0% from molecular weight 833.35 g/mol) or the free acid, each of which alters ionic conditions and buffering requirements in coupled enzyme systems. The established spectral purity ratios (250/260 nm and 280/260 nm) serve as assay quality acceptance criteria that cannot be satisfied by undefined or substituted cofactor preparations, directly impacting the reproducibility and regulatory compliance of clinical diagnostic and pharmaceutical analytical methods [1].

Quantitative Differentiation Evidence for NADP Monosodium Salt (CAS 1184-16-3) Versus Closest Analogs


Spectroscopic Purity Ratios as Quality Acceptance Parameters: NADP Monosodium Salt Versus Undefined Phosphate Forms

NADP monosodium salt (CAS 1184-16-3) is specified with defined spectroscopic purity ratios that serve as batch release criteria for biochemical and diagnostic applications. The Calbiochem® specification establishes A250/A260 = 0.78–0.88 and A280/A260 = 0.16–0.26 at pH 7.0 [1]. These ratios are characteristic of the oxidized NADP+ chromophore and are used to verify the absence of reduced NADPH contamination and nucleotide degradation products. In contrast, generic 'NADP' preparations sold without salt-form designation, or NADP free acid, may exhibit spectral deviations exceeding these acceptance windows due to variable counterion content, hydration state, or partial reduction. The defined spectral window provides a directly verifiable purity metric that is absent for unstandardized preparations .

Spectrophotometry Quality Control Cofactor Purity

Enzymatic Km Differential: NADP+ Versus NAD+ in Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay Systems

A direct comparison of cofactor affinity in glucose-6-phosphate dehydrogenase (G6PDH, EC 1.1.1.49), a cornerstone enzyme in clinical chemistry and biocatalysis, reveals a striking preference for NADP+ over NAD+. The Km of G6PDH for NADP+ is approximately 0.0059 mM at 25°C, versus 0.069 mM for NAD+, representing an 11.7-fold lower Km for the phosphorylated cofactor [1]. This quantitative kinetic discrimination means that substituting NAD+ for NADP monosodium salt in G6PDH-based assays would require supraphysiological cofactor concentrations to approach saturation, compromising both assay sensitivity and linearity. The monosodium salt of NADP+ delivers the correct oxidized cofactor at high purity (≥97% by HPLC ), ensuring that the measured catalytic rate is limited only by the target enzyme's intrinsic activity and not by cofactor availability or specificity mismatch.

Enzyme Kinetics G6PDH Cofactor Specificity

Solubility and Sodium Content: Monosodium Salt Advantages Over Free Acid and Poly-Sodium Forms in Aqueous Assay Systems

The monosodium salt form of NADP+ (CAS 1184-16-3) provides a balanced solubility and counterion profile for aqueous biochemical assay systems. The water solubility of NADP monosodium salt is ≥50 mg/mL, with a solution pH of approximately 2.0–4.0 at typical working concentrations . This provides a defined acidic pH contribution that must be accounted for in buffer formulation—a known variable distinct from the alkaline pH of the tetrasodium salt of NADPH (pH 9.5–11.5 at 100 mg/mL). The molecular weight of 765.39 g/mol corresponds to exactly one sodium counterion per NADP molecule, enabling precise calculation of ionic strength contributions in multi-component enzyme assay mixtures—a calculation that cannot be reliably performed with undefined commercial preparations or variable counterion compositions . This predictable stoichiometry and solubility behavior directly supports formulation of diagnostic reagent kits where sodium content and osmotic balance must be controlled, such as in creatine kinase (CK-NAC, CK-MB) and glucose reagent formulations where NADP monosodium salt is specified as the preferred oxidized cofactor .

Solubility Formulation Counterion Effect

NADP+ Monosodium Salt Stability in Solution: Refrigerated Storage Performance Versus Reduced Cofactor NADPH

The oxidized NADP+ monosodium salt exhibits superior solution stability compared to its reduced counterpart NADPH under identical storage conditions. Studies demonstrate that NADPH generally is less stable than NADH under the same conditions, with degradation rate constants differing more at higher pH and lower phosphate and acetate concentrations . The oxidized NADP+ form is inherently more resistant to hydrolytic degradation than NADPH, which undergoes rapid oxidation and hydrolysis in solution at neutral to alkaline pH. For NADP monosodium salt, reconstituted aqueous solutions can be stored at -20°C following aliquoting and freezing, with the manufacturer explicitly recommending avoidance of freeze/thaw cycles [1]. This is in contrast to NADPH tetrasodium salt solutions, which require storage under nitrogen and are recommended for immediate use due to rapid degradation even at refrigerated temperatures (half-life on the order of hours at pH 7.0, 4°C) . The defined oxidized state of the monosodium salt eliminates the ambiguity of partial cofactor oxidation that plagues NADPH preparations, providing a stable, single-redox-state substrate for quantitative enzyme assays.

Stability Storage Solution Degradation

Purity Specification by Orthogonal Methods: Enzymatic Assay Versus UV Absorbance in NADP Monosodium Salt

The Calbiochem® grade NADP monosodium salt (CAS 1184-16-3) is released based on two orthogonal purity methods: ≥92% by enzymatic assay and ≥95% by UV absorbance [1]. This dual-method specification provides assurance of both structural integrity (UV) and functional cofactor activity (enzymatic). In contrast, many generic NADP preparations or alternative salt forms are certified by a single method only, most commonly HPLC area percent (≥90%–97%), which quantifies UV-active impurities but does not guarantee enzymatic competence . The enzymatic assay specifically measures the ability of the NADP+ to serve as a competent electron acceptor in a dehydrogenase reaction, which is the functional attribute most critical to end-users in diagnostic and biocatalytic applications. A preparation meeting ≥92% enzymatic purity ensures that at least 92% of the nominal mass is functionally active cofactor, as opposed to structurally intact but enzymatically incompetent material that may arise from anomerization, deamidation, or trace inhibitor contamination.

Purity Analysis Orthogonal Methods Lot Release

Defined Melting Point as Identity Confirmation: NADP Monosodium Salt (175–178°C) Versus Amorphous NADP Preparations

NADP monosodium salt (CAS 1184-16-3) exhibits a defined melting point with decomposition at 175–178°C, as documented across multiple authoritative sources [1] [2]. This thermal property serves as a simple, compendial identity test for incoming raw material acceptance, as prescribed in pharmacopoeial monographs. In contrast, NADPH tetrasodium salt (CAS 2646-71-1) decomposes above 250°C without a well-defined melting point, while the free acid form lacks a sharp melting transition altogether, complicating identity verification by thermal analysis . The sharp, reproducible melting range of NADP monosodium salt enables rapid differential scanning calorimetry (DSC) or capillary melting point screening to confirm lot identity and detect adulteration with incorrect salt forms or degradation products before release into GMP manufacturing or clinical diagnostic kit assembly.

Identity Testing Melting Point Pharmacopoeial Specification

Recommended Application Scenarios for NADP Monosodium Salt (CAS 1184-16-3) Based on Differential Evidence


Clinical Diagnostic Reagent Manufacturing: Creatine Kinase Isoenzyme (CK-MB) and Glucose Detection Kits

NADP monosodium salt (CAS 1184-16-3) is explicitly specified for use in manufacturing creatine kinase N-acetylcysteine (CK-NAC), creatine kinase myoglobin (CK-MB), and glucose detection reagents . Its defined oxidized state provides the stable, competent electron acceptor required for the hexokinase/glucose-6-phosphate dehydrogenase (HK/G6PDH) coupled enzyme system used in clinical glucose quantification. The 11.7-fold lower Km of G6PDH for NADP+ (0.0059 mM) versus NAD+ (0.069 mM) [1] ensures that the indicator reaction is driven to completion at reasonable cofactor concentrations, enabling linear absorbance response across the clinically relevant glucose range (0–500 mg/dL). The dual-method purity specification (≥92% enzymatic, ≥95% UV) [2] provides the lot-to-lot consistency required for IVD regulatory submissions under FDA 21 CFR Part 809 or EU IVDR 2017/746, where cofactor variability is a recognized source of inter-lot reagent performance drift. Furthermore, the defined spectral ratios (A250/A260 = 0.78–0.88; A280/A260 = 0.16–0.26) serve as incoming QC acceptance criteria that detect cofactor degradation before it compromises patient result accuracy.

Biocatalysis and Enzyme Engineering: NADP(H)-Dependent Oxidoreductase Screening and Process Development

In biocatalytic process development, NADP monosodium salt serves as the oxidized starting material for cytochrome P450 monooxygenase (CYP) and Baeyer-Villiger monooxygenase (BVMO) reaction systems that require stoichiometric NADPH regeneration. The monosodium salt's balanced sodium content (~3.0% Na+ w/w) allows for precise ionic strength optimization in multi-enzyme cascades containing NADP+-dependent alcohol dehydrogenases, enoate reductases, or imine reductases. Unlike the tetrasodium salt of NADPH, which introduces supraphysiological alkalinity (pH 9.5–11.5 at working concentration ), the monosodium salt's acidic solution pH (2.0–4.0) can be compensated by standard biological buffers (e.g., Tris, phosphate, HEPES) without exceeding the operational pH range of the target enzyme. The orthogonal purity verification by enzymatic assay ensures that the nominal cofactor weight corresponds to functionally competent material, enabling accurate cost-modeling of cofactor cost per kilogram of product in industrial biocatalytic processes where NADP+ pricing represents a critical process economics variable.

Mitochondrial Function and Oxidative Stress Research: NADP+/NADPH Ratio Determination

Accurate quantification of the cellular NADP+/NADPH ratio is essential for studies of mitochondrial function, oxidative stress, and metabolic reprogramming in cancer and neurodegenerative disease models. NADP monosodium salt (CAS 1184-16-3) is required as the oxidized standard for constructing calibration curves in enzymatic cycling assays that distinguish NADP+ from NADPH. The compound's defined melting point (175–178°C) [3] enables identity verification by thermal analysis as part of the standard operating procedure for standard preparation, while the established spectral ratios guard against standard degradation that would skew ratio calculations and produce biologically spurious conclusions. Because the enzymatic recycling assay is stoichiometrically dependent on the absolute concentration of NADP+ standard, the ≥92% enzymatic purity specification [2] translates directly into accuracy of the reported NADP+/NADPH ratio—a parameter increasingly used as a pharmacodynamic biomarker in clinical trials of NAD+-boosting therapeutics and mitochondrial-targeted interventions. The solution stability advantage of the oxidized form over NADPH minimizes standard decay between experimental runs, reducing inter-assay variability in longitudinal metabolic studies.

Pharmaceutical QC and Compendial Testing: Identity Verification by Melting Point

The sharp, reproducible melting range of 175–178°C for NADP monosodium salt [3] [4] supports its use in pharmacopoeial identity testing for pharmaceutical raw material acceptance. In GMP manufacturing environments, melting point determination using a capillary apparatus provides a rapid, low-cost identity test complementing chromatographic methods. This thermal signature is particularly valuable for differentiating the monosodium salt from: (1) the disodium salt (CAS 24292-60-2), which exhibits a different thermal profile; (2) the tetrasodium salt of NADPH (CAS 2646-71-1), which decomposes above 250°C without a sharp melt; and (3) the free acid, which lacks a defined melting transition. The monovalent identity of the sodium counterion is therefore thermally encoded in the crystal lattice, providing a physical-chemical identity property that directly supports supply chain integrity verification in pharmaceutical and diagnostic reagent manufacturing.

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